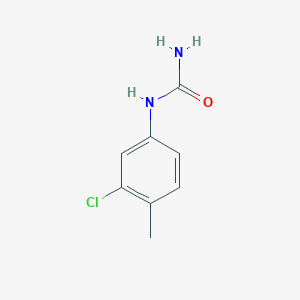

1-(3-Chloro-4-methylphenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-methylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAFWRUXZGSUTHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274795 |

Source

|

| Record name | N-(3-chloro-4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13142-64-8 |

Source

|

| Record name | NSC211456 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-chloro-4-methylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLORO-PARA-TOLYL)-UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(3-Chloro-4-methylphenyl)urea chemical structure and properties

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological significance of 1-(3-Chloro-4-methylphenyl)urea, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1-(3-Chloro-4-methylphenyl)urea is an arylurea derivative. The structure consists of a urea core substituted with a 3-chloro-4-methylphenyl group on one of the nitrogen atoms.

Chemical Structure:

Figure 1. 2D structure of 1-(3-Chloro-4-methylphenyl)urea.

The key physicochemical properties of 1-(3-Chloro-4-methylphenyl)urea are summarized in the table below.

Table 1: Physicochemical Properties of 1-(3-Chloro-4-methylphenyl)urea

| Property | Value | Reference(s) |

| CAS Number | 590393-14-9 | |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.63 g/mol | |

| IUPAC Name | 1-(3-chloro-4-methylphenyl)urea | |

| SMILES | CC1=CC(=C(C=C1)Cl)NC(=O)N | [2] |

| InChIKey | GUMFWXBSFOHZDC-UHFFFAOYSA-N | [2][3] |

| Predicted XlogP | 2.6 | [2] |

| Appearance | Solid (predicted) | [4] |

| Solubility | Predicted to have low solubility in water, soluble in organic solvents like ethanol and methanol.[4] |

Note: Some properties are predicted based on computational models due to limited experimental data for this specific compound.

Synthesis and Experimental Protocols

Arylurea derivatives are commonly synthesized through several established methods. The most prevalent routes involve the reaction of an appropriately substituted amine with an isocyanate or an isocyanate equivalent.[5][6] These reactions are typically high-yielding and proceed under mild conditions.

General Synthesis Workflow

The synthesis of 1-(3-Chloro-4-methylphenyl)urea can be efficiently achieved by the reaction of 3-chloro-4-methylaniline with an isocyanate source. This workflow represents a nucleophilic addition of the amine to the electrophilic carbonyl carbon of the isocyanate.

Caption: General synthesis workflow for 1-(3-Chloro-4-methylphenyl)urea.

Detailed Experimental Protocol: Synthesis from Amine and Potassium Isocyanate

This protocol is adapted from a general, environmentally friendly method for the synthesis of N-substituted ureas in water.[6]

Materials:

-

3-chloro-4-methylaniline

-

Potassium isocyanate (KOCN)

-

1 N Hydrochloric acid (HCl)

-

Deionized water

-

Ethyl acetate (for extraction, if necessary)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 3-chloro-4-methylaniline (1.0 equivalent) in 1 N aqueous HCl. Stir the mixture until the amine fully dissolves, forming the corresponding hydrochloride salt.

-

Addition of Isocyanate: To the stirred solution, add potassium isocyanate (1.1 equivalents) portion-wise at room temperature. The reaction is typically facile.[6]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Isolation: Upon completion, the product, 1-(3-Chloro-4-methylphenyl)urea, often precipitates out of the aqueous solution as a solid.

-

Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification (if necessary): If the product does not precipitate or requires further purification, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Potential Applications

While specific biological data for 1-(3-Chloro-4-methylphenyl)urea is not extensively documented in publicly available literature, the arylurea scaffold is a well-known pharmacophore present in numerous biologically active compounds.[7]

-

Herbicidal Activity: Many phenylurea derivatives are potent herbicides that act by inhibiting photosystem II in plants.

-

Anticancer Activity: The diarylurea motif is central to several multi-kinase inhibitors used in oncology, such as Sorafenib.[8] These compounds typically function by inhibiting key signaling pathways involved in tumor growth and angiogenesis.

-

Antimicrobial and Other Activities: Various substituted ureas have demonstrated a broad range of biological effects, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7][9] Triclocarban, a diarylurea, is a known antimicrobial agent that inhibits the enoyl-acyl-carrier protein reductase (ENR) enzyme in bacteria.[10]

Given its structure, 1-(3-Chloro-4-methylphenyl)urea could be a candidate for screening in various biological assays, particularly in agrochemical and pharmaceutical research. The logical progression for investigating this compound would involve screening against a panel of kinases or microbial strains.

Logical Workflow for Biological Screening

The following diagram illustrates a logical workflow for the initial biological evaluation of a novel arylurea compound like 1-(3-Chloro-4-methylphenyl)urea.

Caption: Logical workflow for initial biological screening of the target compound.

References

- 1. 1-(3-CHLORO-4-METHYLPHENYL)UREA CAS#: 590393-14-9 [m.chemicalbook.com]

- 2. PubChemLite - 1-(3-chloro-4-methylphenyl)-3-methylurea (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 3. 1-(3-chloro-4-methylphenyl)-3-methylurea [stenutz.eu]

- 4. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. asianpubs.org [asianpubs.org]

- 9. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies [mdpi.com]

- 10. Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-(3-Chloro-4-methylphenyl)urea (CAS Number: 590393-14-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(3-Chloro-4-methylphenyl)urea, with a focus on its synthesis, potential biological activities, and mechanism of action. While specific experimental data for this exact compound is limited in publicly available literature, this guide draws upon extensive research on structurally analogous aryl urea derivatives to provide a detailed and informative resource. The content herein is intended to support research and drug development efforts by offering insights into its potential as a kinase inhibitor targeting critical cancer-related signaling pathways.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 590393-14-9 | ChemicalBook[1] |

| Molecular Formula | C8H9ClN2O | Inferred from structure |

| Molecular Weight | 184.63 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred from related compounds |

Synthesis

A general and robust method for the synthesis of 1,3-disubstituted ureas, including 1-(3-Chloro-4-methylphenyl)urea, involves the reaction of an isocyanate with an amine. While a specific protocol for the target compound is not detailed in the literature, a representative synthesis can be adapted from established procedures for analogous aryl ureas.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis of 1-(3-Chloro-4-methylphenyl)urea.

Experimental Protocol: General Synthesis of Diaryl Ureas

This protocol is adapted from the synthesis of structurally similar compounds and can be modified for the synthesis of 1-(3-Chloro-4-methylphenyl)urea.

Materials:

-

3-Chloro-4-methylaniline

-

Triphosgene (or other phosgene equivalent)

-

Triethylamine (TEA)

-

Appropriate amine for the second substituent (for unsymmetrical ureas) or ammonia source.

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Anhydrous acetonitrile

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Isocyanate Formation:

-

Dissolve 3-chloro-4-methylaniline (1 equivalent) in anhydrous DCM.

-

To this solution, add triphosgene (0.4 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add triethylamine (2.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the formation of the isocyanate by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (a strong absorption band around 2250-2275 cm⁻¹ indicates isocyanate formation).

-

-

Urea Formation:

-

In a separate flask, dissolve the desired amine (1 equivalent) in anhydrous acetonitrile.

-

Add the freshly prepared solution of 3-chloro-4-methylphenyl isocyanate dropwise to the amine solution at room temperature.

-

Stir the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

The structure of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Biological Activity and Mechanism of Action

While there is no specific biological data for 1-(3-Chloro-4-methylphenyl)urea in the public domain, extensive research on structurally related 1,3-diaryl ureas has demonstrated their potential as potent anticancer agents. These compounds often function as kinase inhibitors, targeting key signaling pathways that are frequently dysregulated in cancer.

Based on the study by Li et al. on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, it is plausible that 1-(3-Chloro-4-methylphenyl)urea could act as a dual inhibitor of the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways.[2][3]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is crucial during embryonic development and is largely inactive in adult tissues. However, its reactivation in adults can lead to the development and progression of various cancers.

Caption: Hypothesized inhibition of the Hedgehog signaling pathway.

Experimental Protocols for Biological Evaluation

The following protocols are based on the methodologies described by Li et al. for analogous compounds and can be applied to evaluate the biological activity of 1-(3-Chloro-4-methylphenyl)urea.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-(3-Chloro-4-methylphenyl)urea dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 1-(3-Chloro-4-methylphenyl)urea (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO only).

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis

Objective: To investigate the effect of the compound on the protein expression and phosphorylation levels in the PI3K/Akt/mTOR and Hedgehog signaling pathways.

Workflow:

Caption: General workflow for Western blot analysis.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-Gli1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and untreated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and then add the ECL substrate.

-

Analysis: Visualize the protein bands using an imaging system and quantify the band intensities. Normalize the expression of the target proteins to a loading control like β-actin.

Conclusion and Future Directions

1-(3-Chloro-4-methylphenyl)urea, as a member of the aryl urea class of compounds, holds potential as a subject for further investigation in the field of oncology drug discovery. Based on the extensive research on analogous compounds, it is hypothesized to exert its anticancer effects through the dual inhibition of the PI3K/Akt/mTOR and Hedgehog signaling pathways.

Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol and full analytical characterization of the compound are necessary.

-

In Vitro Biological Evaluation: Comprehensive screening against a panel of cancer cell lines to determine its IC50 values and spectrum of activity.

-

Mechanism of Action Studies: In-depth investigation using techniques like Western blotting, kinase assays, and gene expression analysis to confirm its molecular targets and effects on the hypothesized signaling pathways.

-

In Vivo Efficacy: Evaluation of its antitumor activity in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogs to optimize potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide further research into the therapeutic potential of 1-(3-Chloro-4-methylphenyl)urea.

References

physical and chemical properties of (3-chloro-4-methylphenyl)urea

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-chloro-4-methylphenyl)urea, a substituted arylurea, belongs to a class of compounds with diverse and significant biological activities. Aryl ureas are recognized for their roles in medicinal chemistry and agrochemistry, exhibiting properties ranging from herbicidal to potent anti-cancer activities. This technical guide provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological mechanisms of action, tailored for researchers and professionals in drug development.

Core Physical and Chemical Properties

While specific experimental data for (3-chloro-4-methylphenyl)urea is not extensively available in public literature, the following tables summarize its known identifiers and predicted properties, alongside data for a structurally related compound, N'-(3-Chloro-4-Methylphenyl)-N,N-Dimethylurea, for comparative purposes.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-(3-chloro-4-methylphenyl)urea |

| CAS Number | 590393-14-9[1] |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.63 g/mol |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)N)Cl |

Table 2: Physical and Chemical Properties

| Property | (3-chloro-4-methylphenyl)urea (Predicted/Inferred) | N'-(3-Chloro-4-Methylphenyl)-N,N-Dimethylurea (Experimental Data) |

| Appearance | White to off-white crystalline solid | Typically white crystalline solid[2] |

| Melting Point | Not available | 158 - 160 °C[2] |

| Boiling Point | Decomposes before boiling (inferred) | Decomposes before boiling[2] |

| Solubility in Water | Low solubility (inferred) | Low solubility in water[2] |

| Solubility in Organic Solvents | Soluble in acetone, dichloromethane (inferred) | Soluble in some organic solvents like acetone, dichloromethane[2] |

| Stability | Stable under normal conditions, may decompose on exposure to high heat or strong oxidizing agents (inferred) | Stable under normal conditions, but may decompose on exposure to high heat or strong oxidizing agents[2] |

Experimental Protocols

The synthesis of (3-chloro-4-methylphenyl)urea can be achieved through the reaction of 3-chloro-4-methylphenyl isocyanate with ammonia. This is a standard method for the preparation of monosubstituted ureas.

Synthesis of (3-chloro-4-methylphenyl)urea

Materials:

-

3-chloro-4-methylphenyl isocyanate

-

Aqueous ammonia (28-30%)

-

Anhydrous diethyl ether (or another suitable inert solvent like THF or acetone)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-methylphenyl isocyanate (1 equivalent) in anhydrous diethyl ether (100 mL). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Ammonia: While stirring vigorously, add an excess of concentrated aqueous ammonia (3-5 equivalents) dropwise to the cooled solution of the isocyanate. The addition should be slow to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-3 hours. The formation of a white precipitate indicates the product.

-

Work-up: Filter the white precipitate using a Büchner funnel and wash it with cold diethyl ether to remove any unreacted starting material.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain the purified (3-chloro-4-methylphenyl)urea.

-

Drying: Dry the purified product under vacuum to a constant weight.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Substituted phenylureas are known to exhibit a range of biological activities. Depending on the substitution pattern, they can act as herbicides by inhibiting photosynthesis in plants or as modulators of signaling pathways in mammalian cells, making them candidates for drug development.

Inhibition of Photosystem II (Herbicidal Activity)

Many phenylurea derivatives are potent inhibitors of photosystem II (PSII) in the photosynthetic electron transport chain of plants.[3][4] They bind to the D1 quinone-binding protein in PSII, blocking the electron flow from quinone A (Qₐ) to quinone B (Q₈), thereby inhibiting photosynthesis and leading to plant death.[4]

Caption: Inhibition of Photosystem II by (3-chloro-4-methylphenyl)urea.

Inhibition of PI3K/Akt/mTOR and Hedgehog Signaling Pathways (Anti-cancer Potential)

In the context of drug development, certain diaryl ureas have been investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways.[5] These pathways are crucial for cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of many cancers.[5][6][7][8][9][10]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival.[6][8][9][10] Diaryl ureas may inhibit this pathway at various points, potentially by targeting the kinase activity of PI3K or Akt.

References

- 1. 1-(3-CHLORO-4-METHYLPHENYL)UREA | 590393-14-9 [chemicalbook.com]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. news-medical.net [news-medical.net]

- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 7. The role of the Hedgehog signaling pathway in cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 10. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)urea, including its chemical properties and a detailed, multi-step synthesis protocol. The information is intended for use by professionals in the fields of chemical research, drug development, and materials science.

Compound Profile: 1-(3-Chloro-4-methylphenyl)urea

1-(3-Chloro-4-methylphenyl)urea is a urea derivative with potential applications in various fields of chemical synthesis and biological research. Understanding its fundamental properties is crucial for its effective utilization.

| Property | Value |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

| CAS Number | 590393-14-9 |

| Appearance | Expected to be a solid |

| IUPAC Name | 1-(3-chloro-4-methylphenyl)urea |

Synthetic Pathway Overview

The synthesis of 1-(3-Chloro-4-methylphenyl)urea is a multi-step process commencing from the readily available starting material, toluene. The overall synthetic workflow is illustrated below.

Caption: Overall synthesis workflow for 1-(3-Chloro-4-methylphenyl)urea.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each step of the synthesis.

Step 1: Chlorination of Toluene to p-Chlorotoluene

This procedure focuses on the electrophilic aromatic substitution of toluene to yield a mixture of chlorotoluene isomers, with subsequent separation to isolate the desired para-isomer.

Methodology:

-

In a reaction vessel equipped with a stirrer, thermometer, and a gas inlet, place toluene and a Lewis acid catalyst (e.g., ferric chloride, FeCl₃).

-

Cool the mixture to a temperature between -20°C and 70°C.[1]

-

Bubble chlorine gas (Cl₂) through the stirred mixture. The reaction is exothermic and may require external cooling to maintain the desired temperature.[1]

-

Monitor the reaction progress by weighing the reaction mixture to determine the amount of chlorine that has reacted. For monochlorination, the reaction is typically stopped after approximately one mole of chlorine has been added per mole of toluene.[1]

-

Upon completion, the reaction mixture will contain a mixture of o-chlorotoluene and p-chlorotoluene, along with unreacted toluene and some dichlorotoluene byproducts.

-

The mixture of isomers is then separated by fractional distillation. p-Chlorotoluene has a higher boiling point and can be separated from the o-isomer.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Toluene | C₇H₈ | 92.14 | Starting Material |

| Chlorine | Cl₂ | 70.90 | Reagent |

| Ferric Chloride | FeCl₃ | 162.20 | Catalyst |

| p-Chlorotoluene | C₇H₇Cl | 126.59 | Product |

Step 2: Nitration of p-Chlorotoluene to 4-Chloro-3-nitrotoluene

This step involves the nitration of p-chlorotoluene to introduce a nitro group onto the aromatic ring.

Methodology:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a flask, while cooling in an ice bath.

-

To a separate reaction vessel containing p-chlorotoluene, slowly add the nitrating mixture dropwise while maintaining a low temperature (typically below 10°C) with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period to ensure complete reaction.

-

Pour the reaction mixture over crushed ice and water to precipitate the crude product.

-

Filter the solid product, wash with cold water until the washings are neutral, and then dry. The crude product will be a mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene.

-

The isomers can be separated by fractional distillation or crystallization to obtain the desired 4-chloro-3-nitrotoluene.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| p-Chlorotoluene | C₇H₇Cl | 126.59 | Starting Material |

| Nitric Acid | HNO₃ | 63.01 | Reagent |

| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |

| 4-Chloro-3-nitrotoluene | C₇H₆ClNO₂ | 171.58 | Product |

Step 3: Reduction of 4-Chloro-3-nitrotoluene to 3-Chloro-4-methylaniline

This procedure describes the reduction of the nitro group to an amino group.

Methodology:

-

In a round-bottom flask, suspend 4-chloro-3-nitrotoluene in a suitable solvent, such as ethanol or acetic acid.

-

Add a reducing agent, such as tin (Sn) metal and concentrated hydrochloric acid (HCl), or iron (Fe) powder and a catalytic amount of acid.

-

Heat the mixture under reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize it with a base, such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃), to precipitate the tin or iron hydroxides and liberate the free amine.

-

Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude 3-chloro-4-methylaniline, which can be further purified by distillation or recrystallization.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Chloro-3-nitrotoluene | C₇H₆ClNO₂ | 171.58 | Starting Material |

| Tin (Sn) or Iron (Fe) | Sn / Fe | 118.71 / 55.85 | Reducing Agent |

| Hydrochloric Acid | HCl | 36.46 | Reagent |

| 3-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Product |

Step 4: Synthesis of 3-Chloro-4-methylphenyl isocyanate

This step involves the conversion of the primary amine to an isocyanate, a key intermediate for urea synthesis.

Methodology:

-

In a well-ventilated fume hood, dissolve 3-chloro-4-methylaniline in an inert solvent like toluene or dichloromethane.

-

Introduce phosgene (COCl₂) or a phosgene substitute like triphosgene into the solution. This reaction is hazardous and requires appropriate safety precautions.

-

The reaction is typically carried out at elevated temperatures.

-

After the reaction is complete, the excess phosgene and solvent are removed by distillation to yield the crude 3-chloro-4-methylphenyl isocyanate.

-

The product can be purified by vacuum distillation.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Chloro-4-methylaniline | C₇H₈ClN | 141.60 | Starting Material |

| Phosgene or Triphosgene | COCl₂ / C₃Cl₆O₃ | 98.92 / 296.75 | Reagent |

| 3-Chloro-4-methylphenyl isocyanate | C₈H₆ClNO | 167.59 | Product |

Step 5: Synthesis of 1-(3-Chloro-4-methylphenyl)urea

The final step is the formation of the urea derivative from the isocyanate.

Methodology:

-

Dissolve 3-chloro-4-methylphenyl isocyanate in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia (NH₃) gas through the solution or add a solution of ammonia in an appropriate solvent.

-

A white precipitate of 1-(3-chloro-4-methylphenyl)urea will form.

-

Continue stirring for a period to ensure the reaction goes to completion.

-

Filter the solid product, wash it with a small amount of cold solvent, and dry it under vacuum.

-

The product can be further purified by recrystallization if necessary.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 3-Chloro-4-methylphenyl isocyanate | C₈H₆ClNO | 167.59 | Starting Material |

| Ammonia | NH₃ | 17.03 | Reagent |

| 1-(3-Chloro-4-methylphenyl)urea | C₈H₉ClN₂O | 184.62 | Final Product |

Safety Considerations

The synthesis of 1-(3-Chloro-4-methylphenyl)urea involves the use of hazardous materials. Phosgene is extremely toxic, and all reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. Concentrated acids and chlorine gas are corrosive and require careful handling. Researchers should consult the safety data sheets (SDS) for all chemicals used and follow all institutional safety guidelines.

References

An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)urea

UIPAC Name: 1-(3-Chloro-4-methylphenyl)urea

This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)urea, a compound of interest in agrochemical and pharmaceutical research. The document details its chemical properties, a robust synthesis protocol, and its biological significance, particularly as a potential kinase inhibitor.

Chemical Identity and Properties

1-(3-Chloro-4-methylphenyl)urea belongs to the class of phenylurea compounds. These structures are characterized by a urea core substituted with a phenyl ring. The specific substitutions on the phenyl ring, in this case, a chlorine atom at the 3-position and a methyl group at the 4-position, are crucial for its chemical behavior and biological activity.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 590393-14-9 | [1][2] |

| Molecular Formula | C₈H₉ClN₂O | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General knowledge of ureas[3] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like acetone, ethanol. | General knowledge of phenylureas |

| XlogP (Predicted) | 2.6 | [4] |

Table 2: Analytical Data for Structural Elucidation (Predicted)

| Technique | Data |

| ¹H NMR (DMSO-d₆) | δ ~8.5 (s, 1H, Ar-NH), ~7.5 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (dd, 1H, Ar-H), ~6.0 (s, 2H, -NH₂), ~2.2 (s, 3H, -CH₃). |

| ¹³C NMR (DMSO-d₆) | δ ~156 (C=O), ~138 (Ar-C), ~132 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~120 (Ar-C), ~118 (Ar-C), ~19 (-CH₃). |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1550 (N-H bending, Amide II), ~810 (C-H out-of-plane bending for substituted benzene). |

| Mass Spec (EI) | m/z 184/186 (M⁺, chlorine isotope pattern), 141 (M-NHCO)⁺, 125 (M-NH₂CONH)⁺. |

Note: Predicted analytical data is based on the known spectra of structurally similar compounds, such as 1-(3-Chloro-4-methylphenyl)-3-methyl-urea and other aryl ureas.[5][6][7]

Synthesis Protocol

The most common and efficient method for synthesizing N-aryl ureas is the reaction of an aryl isocyanate with ammonia.[8] This protocol details the preparation of 1-(3-Chloro-4-methylphenyl)urea from the corresponding isocyanate.

Materials and Reagents

-

3-Chloro-4-methylphenyl isocyanate

-

Aqueous ammonia (28-30%)

-

Acetone

-

Deionized water

-

Hydrochloric acid (1 M)

-

Buchner funnel and filter paper

-

Magnetic stirrer and hotplate

Experimental Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.68 g (10 mmol) of 3-chloro-4-methylphenyl isocyanate in 20 mL of acetone. Stir the solution at room temperature until the isocyanate is fully dissolved.

-

Nucleophilic Addition: While stirring vigorously, slowly add 5 mL of concentrated aqueous ammonia to the isocyanate solution. The reaction is exothermic, and a white precipitate will begin to form immediately.

-

Reaction Completion: Continue stirring the mixture at room temperature for 1 hour to ensure the reaction goes to completion.

-

Product Isolation: After 1 hour, add 30 mL of deionized water to the reaction mixture to fully precipitate the product. Cool the mixture in an ice bath for 15 minutes.

-

Filtration and Washing: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 20 mL cold deionized water to remove any unreacted ammonia and salts.

-

Drying: Dry the product in a vacuum oven at 60°C to a constant weight.

-

(Optional) Recrystallization: For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Characterization

The identity and purity of the synthesized 1-(3-Chloro-4-methylphenyl)urea should be confirmed using the analytical techniques outlined in Table 2 (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activity and Mechanism of Action

Phenylurea derivatives are a versatile class of compounds with applications ranging from herbicides to pharmaceuticals.[9]

Herbicidal Activity

Many phenylurea compounds are potent herbicides that act by inhibiting photosynthesis.[9] They block the electron transport chain in Photosystem II (PSII) by binding to the D1 protein, which disrupts the plant's ability to produce energy, leading to cell damage and death.[9]

Anticancer Potential: Kinase Inhibition

In recent years, diaryl ureas have emerged as a significant scaffold in the development of kinase inhibitors for cancer therapy.[10] A prominent example is Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. These compounds typically target the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[11]

1-(3-Chloro-4-methylphenyl)urea shares structural similarities with the core of many Raf kinase inhibitors. The urea moiety is critical for binding to the kinase active site, forming key hydrogen bonds with the protein backbone. The substituted phenyl ring occupies a hydrophobic pocket, and the specific substitution pattern is crucial for potency and selectivity. It is hypothesized that 1-(3-Chloro-4-methylphenyl)urea acts as a Type II inhibitor, binding to the inactive "DFG-out" conformation of the kinase.

Table 3: Representative IC₅₀ Values for Phenylurea-based Raf Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |

| LY3009120 (Pan-Raf Inhibitor) | ARAF | 44 | A375 |

| LY3009120 (Pan-Raf Inhibitor) | BRAF | 31-47 | A375 |

| LY3009120 (Pan-Raf Inhibitor) | CRAF | 42 | A375 |

| Rafoxanide | BRAF V600E | 70 | In vitro assay |

| Compound 7a (diaryl urea) | BRAF | 110 | In vitro assay |

Data from related phenylurea compounds illustrate the potential for this chemical class to potently inhibit Raf kinases.[8][9][10]

Other Potential Biological Activities

Derivatives of aryl ureas have also been investigated for a range of other therapeutic applications, including antibacterial, anticonvulsant, and anti-inflammatory activities, highlighting the broad biological potential of this chemical scaffold.[12]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-(3-Chloro-4-methylphenyl)urea.

Caption: Workflow for the synthesis of 1-(3-Chloro-4-methylphenyl)urea.

Targeted Signaling Pathway

The diagram below depicts the RAS/RAF/MEK/ERK pathway, a primary target for many phenylurea-based anticancer agents.

Caption: The RAS/RAF/MEK/ERK signaling pathway.

References

- 1. 1-(3-CHLORO-4-METHYLPHENYL)UREA | 590393-14-9 [chemicalbook.com]

- 2. 1-(3-CHLORO-4-METHYLPHENYL)UREA CAS#: 590393-14-9 [m.chemicalbook.com]

- 3. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 1-(3-chloro-4-methylphenyl)-3-methylurea (C9H11ClN2O) [pubchemlite.lcsb.uni.lu]

- 5. 1-(3-Chloro-4-methylphenyl)-3-methyl-urea [lgcstandards.com]

- 6. asianpubs.org [asianpubs.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. hilarispublisher.com [hilarispublisher.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Novel Aryl Urea Derivatives

Aryl urea derivatives represent a pivotal class of compounds in medicinal chemistry and drug discovery. Their structural motif, characterized by a urea linkage flanked by at least one aromatic ring, serves as a versatile scaffold capable of forming critical hydrogen bond interactions with biological targets. This has led to their successful development as potent inhibitors of various enzymes, particularly protein kinases, with prominent examples like Sorafenib and Regorafenib being used in cancer therapy.[1][2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel aryl urea derivatives.

Synthesis of Aryl Urea Derivatives

The synthesis of aryl ureas can be achieved through several reliable methods. The most prevalent approach involves the reaction of an aryl amine with an aryl isocyanate.[1][4] Alternative methods have been developed to avoid the handling of potentially hazardous isocyanates, utilizing reagents like phosgene, triphosgene, or carbamates.[5][6]

General Synthetic Workflow

The process typically begins with the preparation of key intermediates, such as aryl isocyanates, followed by a coupling reaction to form the final urea compound, which is then purified and characterized.

Caption: General workflow for aryl urea synthesis.

Experimental Protocols

Protocol 1: Synthesis via Aryl Isocyanate and Aryl Amine This is the most direct method for preparing unsymmetrical aryl ureas.[1][7]

-

Preparation of Aryl Isocyanate:

-

To a stirred solution of a substituted aryl amine (0.01 mol) in a dry solvent like dichloromethane (50 mL), add triphosgene (0.005 mol) in portions at 15-20 °C.[1]

-

Maintain the reaction at room temperature for 2 hours, then heat to reflux for 5-6 hours.[1]

-

Monitor the reaction's completion by IR spectroscopy, looking for the appearance of the isocyanate peak (~2250-2275 cm⁻¹) and the disappearance of the primary amine peak (~3200 cm⁻¹).[1]

-

After completion, cool the reaction, filter, and concentrate under reduced pressure to obtain the crude isocyanate.[1]

-

-

Coupling Reaction:

-

Dissolve the second aryl amine component (0.01 mol) in a suitable solvent such as acetone (50 mL).[1]

-

To this stirred solution, add a solution of the prepared aryl isocyanate (0.01 mol) in acetone (10 mL), keeping the temperature below 40 °C.[1]

-

Maintain the reaction at room temperature for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).[1]

-

Upon completion, the product often precipitates. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., acetone), and dry to yield the final aryl urea derivative.[1]

-

Protocol 2: Synthesis from Phenyl Carbamates This method provides an alternative to generating isocyanates in situ.

-

Carbamate Formation:

-

To a solution of an aniline derivative (1 mmol) in anhydrous tetrahydrofuran (THF) (9 mL) at 0 °C, add pyridine (1.3 mmol).[6]

-

Add phenyl chloroformate (1.2 mmol) dropwise.[6]

-

Allow the mixture to warm to room temperature and stir for 24 hours.[6]

-

Evaporate the solvent and purify the residue to obtain the phenyl carbamate intermediate.[6]

-

-

Urea Formation:

-

React the synthesized phenyl carbamate with a different aniline derivative in a suitable solvent like THF, often with mild heating (40-50 °C) for 24-72 hours, to yield the desired unsymmetrical aryl urea.[8]

-

Characterization of Novel Aryl Urea Derivatives

The structural confirmation and purity assessment of newly synthesized compounds are critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.

Characterization Workflow

Caption: Standard workflow for compound characterization.

Key Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation.[1][6][9]

-

¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals include the N-H protons of the urea moiety (typically downfield, δ 8.0-10.0 ppm) and aromatic protons (δ 6.5-8.5 ppm).[1][9]

-

¹³C NMR: Identifies all unique carbon atoms. The urea carbonyl carbon is a characteristic signal appearing around δ 150-165 ppm.[1][10]

-

-

Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound, confirming its elemental composition.[1][6][9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies key functional groups.[6]

-

High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the final compound.[1] A reversed-phase C18 column is often used with a mobile phase consisting of acetonitrile and water.[12][13] UV detection is suitable as aryl ureas contain chromophores.[14]

-

Melting Point (m.p.): A sharp melting point range is a good indicator of a pure crystalline solid.[1][6]

Data Presentation

The following tables summarize typical characterization data for representative aryl urea derivatives as found in the literature.

Table 1: Physicochemical and Yield Data

| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 8c | C₂₅H₂₅F₃N₄O₄ | 72% | 169.9–171.0 | [9] |

| 8e | C₂₅H₂₅F₃N₃O₅ | 58% | 179.5–180.3 | [9] |

| 15a | C₂₃H₁₆ClF₃N₄O₄ | 64% | >300 | [6] |

| 5s | C₁₉H₁₅F₃N₂O₅ | 37.8% | 196 |[10] |

Table 2: Spectroscopic Data

| Compound ID | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key FT-IR Bands (cm⁻¹) | MS (m/z) | Reference |

|---|---|---|---|---|---|

| 8o | 9.51 (s, 1H, NH), 9.09 (s, 1H, NH), 8.78 (d, 1H), 8.51 (d, 1H), 2.79 (d, 3H) | 165.97, 163.81, 152.44, 152.05 (C=O), 26.04 | 3391, 3335 (N-H), 1682, 1654 (C=O) | 408 [M+1]⁺ | [1] |

| 15a | 9.40 (s, 1H, NH), 8.10 (d, 1H), 8.07 (s, 1H), 2.21 (s, 3H) | Not specified | 3300, 3184 (N-H), 1689 (C=O), 1205 (C-O) | 503.10 [M-H]⁻ | [6] |

| 5i | 8.68 (s, 1H, NH), 8.22 (s, 1H, NH), 6.99 (t, 1H), 3.98 (s, 3H), 2.75 (t, 2H) | 159.46, 155.48 (C=O), 152.21, 57.25, 36.20 | Not specified | 429.10 [M+Na]⁺ |[10] |

Biological Activity and Signaling Pathways

Aryl urea derivatives are renowned for their activity as multi-kinase inhibitors, interfering with signaling pathways crucial for tumor growth and angiogenesis (the formation of new blood vessels).[1][15] Sorafenib, a diaryl urea, targets the Raf/MEK/ERK pathway and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

Raf/MEK/ERK Signaling Pathway

This pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers. Aryl ureas like Sorafenib inhibit Raf kinases, thereby blocking the entire downstream pathway.

Caption: Inhibition of the Raf/MEK/ERK pathway by aryl ureas.

Evaluation of Biological Activity

The anticancer potential of novel aryl urea derivatives is typically assessed using in vitro cell-based assays.

-

Anti-proliferative Assays: The MTT assay is commonly used to measure the cytotoxic or anti-proliferative effects of compounds on various cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[9] The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.[8]

-

Kinase Inhibition Assays: To confirm the mechanism of action, compounds are tested for their ability to inhibit specific kinases, such as VEGFR-2, in enzymatic assays.[8][15]

Table 3: In Vitro Anti-proliferative Activity (IC₅₀ Values in µM)

| Compound ID | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) | Reference |

|---|---|---|---|---|

| Sorafenib | 3.54 | 4.21 | 2.87 | [9] |

| 8c | 4.88 | 10.32 | 9.45 | [9] |

| 9b | 10.21 | 5.34 | 12.01 | [9] |

| 23 | 1.8 | 0.9 | 1.1 |[8] |

References

- 1. asianpubs.org [asianpubs.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aryl Urea Based Scaffolds for Multitarget Drug Discovery in Anticancer Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Trifluoromethylcoumarinyl Urea Derivatives: Synthesis, Characterization, Fluorescence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 12. researchgate.net [researchgate.net]

- 13. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. medicineinnovates.com [medicineinnovates.com]

The Phenylurea Scaffold: A Versatile Player in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals on the Biological Activity of Substituted Phenylurea Compounds

Substituted phenylurea compounds have emerged as a significant class of molecules in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural simplicity, synthetic accessibility, and ability to engage in key hydrogen bonding interactions have made them attractive scaffolds for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biological activities of substituted phenylurea compounds, with a focus on their anticancer and kinase inhibitory properties. The guide is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting the Engines of Cell Proliferation

A substantial body of research has focused on the development of substituted phenylurea derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.

Quantitative Data on Anticancer and Kinase Inhibitory Activity

The following tables summarize the in vitro biological activity of various substituted phenylurea compounds against different cancer cell lines and protein kinases. These tables are designed to provide a comparative overview of the potency of different structural analogs.

Table 1: Anticancer Activity of Substituted Phenylurea Compounds

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

| 16j | CEM (leukemia) | 0.38 | [1] |

| 16j | Daudi (lymphoma) | 4.07 | [1] |

| 16j | MCF-7 (breast cancer) | 1.84 | [1] |

| 16j | Bel-7402 (hepatoma) | 2.15 | [1] |

| 16j | DU-145 (prostate cancer) | 1.98 | [1] |

| 16j | DND-1A (melanoma) | 2.56 | [1] |

| 16j | LOVO (colon cancer) | 3.11 | [1] |

| 16j | MIA Paca (pancreatic cancer) | 2.89 | [1] |

| 5a | KM12 (colon cancer) | 1.25 | [2] |

| 5a | SNB-75 (CNS cancer) | 1.26 | [2] |

| 5a | MDA-MB-435 (melanoma) | 1.41 | [2] |

| 5a | SK-MEL-28 (melanoma) | 1.49 | [2] |

| 5a | A498 (renal cancer) | 1.33 | [2] |

| 5d | Multiple Cell Lines | 1.26 - 3.75 | [2] |

Table 2: Kinase Inhibitory Activity of Substituted Phenylurea Compounds

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 40f | NPY5 Receptor | < 0.1 | [3] |

| 44a | NPY5 Receptor | < 0.1 | [3] |

| 47 | NPY5 Receptor | < 0.1 | [3] |

| Amidinophenylurea Derivative | Factor VIIa | 23 | [4] |

| 5i | EGFR/VEGFR2 | 300 / 7600 | [5] |

| 7 | Class III RTKs | - | [6] |

| 19 | KIT/PDGFRβ | - | [6] |

| 26 | Class III RTKs | - | [6] |

Key Signaling Pathways Targeted by Phenylurea Compounds

Substituted phenylureas, particularly diaryl ureas, are well-known for their ability to inhibit various protein kinases. These kinases are often critical components of signaling pathways that are dysregulated in cancer.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a crucial regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many phenylurea-based kinase inhibitors, such as Sorafenib, target VEGFR-2.

RAS-RAF-MEK-ERK Signaling Pathway

The RAS-RAF-MEK-ERK pathway (also known as the MAPK/ERK pathway) is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers. Diaryl urea compounds are known to inhibit RAF kinases.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of substituted phenylurea compounds.

Synthesis of Substituted Phenylurea Compounds

The synthesis of substituted phenylureas is typically achieved through the reaction of a substituted aniline with an isocyanate. The following is a general procedure.

General Synthetic Protocol:

-

Reactant Preparation: Dissolve the substituted aniline (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: Add the corresponding isocyanate (1-1.2 equivalents) dropwise to the aniline solution at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure substituted phenylurea derivative.

-

Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

-

Compound Treatment: Prepare serial dilutions of the substituted phenylurea compounds in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for another 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

The following is a general protocol for a kinase inhibition assay, which can be adapted for specific kinases like VEGFR-2 or RAF.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the specific kinase enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the substituted phenylurea compound at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known inhibitor as a positive control.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Using [γ-33P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Fluorescence-Based Assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.

-

Luminescence-Based Assay: Using an assay that measures the amount of ATP remaining in the reaction, which is inversely proportional to the kinase activity.

-

-

Data Analysis: The kinase activity is measured, and the percentage of inhibition is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted phenylurea compounds is highly dependent on the nature and position of the substituents on the phenyl rings.

-

Urea Moiety: The central urea group is crucial for activity, as it acts as a hydrogen bond donor and acceptor, allowing for key interactions with the target protein.

-

Aromatic Rings: The two phenyl rings provide a hydrophobic scaffold that can fit into the binding pockets of enzymes.

-

Substituents: The type and position of substituents on the phenyl rings are critical for modulating potency, selectivity, and pharmacokinetic properties. For example, electron-withdrawing or -donating groups, halogens, and heterocyclic rings can significantly influence the biological activity. Structure-activity relationship studies have shown that specific substitution patterns are often required for optimal activity against a particular target.[1] For instance, in the case of N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas, the anticancer potency was found to be in the order of -CH2Br > -CHBrCH3 for the 3-haloacylamino chain.[1]

Conclusion

Substituted phenylurea compounds represent a privileged scaffold in drug discovery, with numerous examples demonstrating potent biological activities, particularly as anticancer agents and kinase inhibitors. This guide has provided a comprehensive overview of their biological activities, including quantitative data, detailed experimental protocols, and insights into their mechanisms of action. The versatility of the phenylurea core, combined with the potential for fine-tuning its properties through chemical modification, ensures that this class of compounds will continue to be a fertile ground for the discovery of new and effective therapeutic agents. Researchers and drug development professionals are encouraged to utilize the information presented herein to guide their own research and development efforts in this exciting field.

References

- 1. Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationship of a new class of amidinophenylurea-based factor VIIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Chloro-4-methylphenyl)urea and Structurally Related Diaryl Ureas

Disclaimer: Direct experimental data on the specific therapeutic targets of 1-(3-Chloro-4-methylphenyl)urea is limited in publicly available scientific literature. This guide provides an in-depth analysis of the therapeutic targets of closely related diaryl urea compounds, for which substantial research exists. The information presented here serves as a strong predictive model for the potential biological activity of 1-(3-Chloro-4-methylphenyl)urea, given the shared chemical scaffold.

Introduction

The diaryl urea moiety is a "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its ability to form critical hydrogen bonds with protein kinase domains has led to the development of potent multi-kinase inhibitors.[1][2] This technical guide will explore the primary therapeutic targets of diaryl ureas, focusing on signaling pathways critical to cancer cell proliferation, survival, and angiogenesis. We will delve into the experimental data and methodologies that have elucidated these mechanisms, providing a comprehensive resource for researchers and drug development professionals.

Core Therapeutic Targets and Signaling Pathways

Research into diaryl urea derivatives has identified two major signaling cascades as primary targets: the PI3K/Akt/mTscTOR pathway and the Hedgehog signaling pathway.[3] These pathways are frequently dysregulated in various cancers, making them compelling targets for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[3] Aberrant activation of this pathway is a common event in many human cancers.[3] Diaryl urea derivatives have been shown to effectively inhibit this pathway.[3]

Mechanism of Inhibition:

Structurally related diaryl ureas have been demonstrated to inhibit the PI3K/Akt/mTOR pathway by reducing the phosphorylation of key downstream effectors, such as Akt and the ribosomal protein S6 kinase (S6K).[3] This inhibition disrupts the entire signaling cascade, leading to decreased cell proliferation and the induction of apoptosis.

Signaling Pathway Diagram:

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by diaryl ureas.

The Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is essential during embryonic development and is largely inactive in adult tissues. However, its aberrant reactivation is implicated in the development and progression of various cancers, including breast cancer.[3]

Mechanism of Inhibition:

Studies on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives have shown that these compounds can suppress the Hedgehog pathway by decreasing the expression of the Gli1 transcription factor, which is a key downstream effector of the pathway.[3] The reduction in Gli1 is observed even in the presence of Smoothened (SMO) agonists like SAG, indicating that the inhibitory action may occur downstream of SMO.[3]

Signaling Pathway Diagram:

Caption: Hedgehog signaling pathway and the inhibitory effect of diaryl ureas on Gli1 expression.

Quantitative Data on Biological Activity

The anti-proliferative activities of diaryl urea derivatives have been evaluated against various cancer cell lines. The following table summarizes the IC50 values for a representative compound from the 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea series.

| Cell Line | Cancer Type | IC50 (μM) |

| T47D | Breast Cancer | 0.87 |

| MCF-7 | Breast Cancer | 1.12 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 2.53 |

| MDA-MB-468 | Triple-Negative Breast Cancer | 3.14 |

Data is illustrative and based on studies of structurally similar compounds.

Experimental Protocols

This section details the methodologies used to assess the biological activity of diaryl urea derivatives.

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of the diaryl urea compound for 48-72 hours.

-

MTT Addition: 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition

-

Cell Lysis: Cells are treated with the diaryl urea compound for a specified time, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K, Gli1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Diagram:

Caption: General experimental workflow for identifying therapeutic targets of diaryl ureas.

Conclusion

The diaryl urea scaffold, as exemplified by 1-(3-Chloro-4-methylphenyl)urea and its derivatives, holds significant promise as a source of novel anti-cancer agents. The primary therapeutic potential of these compounds lies in their ability to simultaneously inhibit multiple critical signaling pathways, including the PI3K/Akt/mTOR and Hedgehog cascades. This multi-targeted approach can lead to a more potent anti-tumor response and potentially overcome mechanisms of drug resistance. Further investigation into the precise molecular interactions and the development of more potent and selective diaryl urea derivatives are warranted to fully exploit their therapeutic potential in oncology.

References

The Core Mechanism of Aryl Urea Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of aryl urea-based kinase inhibitors. It is designed to be a valuable resource for researchers, scientists, and professionals involved in the field of drug discovery and development. This guide delves into the specific binding modes, targeted kinases, and the resultant impact on critical signaling pathways. Quantitative data on inhibitor potency is presented in structured tables for comparative analysis, and detailed protocols for key experimental assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the concepts discussed.

Introduction to Aryl Urea Kinase Inhibitors

Protein kinases are a large family of enzymes that play a pivotal role in regulating a majority of cellular processes, including growth, differentiation, metabolism, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Aryl urea-based compounds have emerged as a prominent class of small molecule kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[1] The defining feature of this class is the diaryl urea scaffold, which has proven to be a versatile pharmacophore for achieving high potency and selectivity against a range of kinase targets.

Mechanism of Action: Targeting the "DFG-out" Conformation

Aryl urea kinase inhibitors are predominantly classified as Type II inhibitors . Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors target an inactive conformation where the conserved Asp-Phe-Gly (DFG) motif in the activation loop is "flipped out".[2] This "DFG-out" conformation exposes an allosteric binding pocket adjacent to the ATP-binding site, which is exploited by these inhibitors.[3]

The urea moiety is a critical pharmacophore, forming key hydrogen bond interactions with the kinase hinge region, specifically with the side chain of a conserved glutamate residue and the backbone amide of the DFG motif's aspartate.[4] One of the aryl rings of the urea scaffold occupies the ATP binding pocket, while the other extends into the adjacent allosteric pocket created by the DFG-out conformation. This unique binding mode contributes to the high affinity and often superior selectivity of Type II inhibitors compared to their Type I counterparts.[2] By stabilizing the inactive DFG-out state, aryl urea inhibitors prevent the kinase from adopting its active conformation, thereby blocking ATP binding and subsequent substrate phosphorylation.[3][4]

References

- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

The Structure-Activity Relationship of Chlorophenylurea Analogs: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of chlorophenylurea analogs reveals critical insights for the rational design of novel therapeutics. This guide provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols, and the key signaling pathways involved in their anticancer activity.

Chlorophenylurea derivatives have emerged as a promising class of compounds in drug discovery, demonstrating a wide range of biological activities, including potent anticancer and enzyme inhibitory effects. Understanding the relationship between their chemical structure and biological function is paramount for optimizing their therapeutic potential. This technical guide synthesizes current research to provide researchers, scientists, and drug development professionals with a detailed resource for exploring the SAR of these analogs.

Quantitative Structure-Activity Relationship Data

The biological activity of chlorophenylurea analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro cytotoxicity and enzyme inhibitory activities of a series of these compounds, providing a clear comparison of their potency.

Table 1: In Vitro Cytotoxicity of Chlorophenylurea Analogs against Various Cancer Cell Lines

| Compound ID | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |

| 1a | H | Cl | H | A549 (Lung) | 15.28 | [1] |

| 1b | H | Cl | H | HT-29 (Colon) | 2.566 | [1] |

| 2a | 4-Cl | H | H | MDA-MB-231 (Breast) | >100 | [2] |

| 2b | 3-Cl | H | H | U-87 MG (Glioblastoma) | ~100 | [2] |

| 3a | 2,4-diCl | H | H | HEK293 | 30.48 | [3] |

| 3b | 2,5-diCl | H | H | K-562 (Leukemia) | 0.051 | [4] |

| 3c | 2,5-diCl | H | H | KM12 (Colorectal) | 0.019 | [4] |

Table 2: Kinase Inhibitory Activity of Chlorophenylurea Analogs

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 4a | VEGFR-2 | 3.7 | [5] |

| 4b | VEGFR-2 | 5.8 | [5] |

| 4c | VEGFR-2 | 9.4 | [5] |

| 5a | IDO1 | 100 - 600 | [6] |

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the accurate evaluation of chlorophenylurea analogs. The following sections provide step-by-step protocols for key assays cited in this guide.

Synthesis of N-(4-chlorophenyl)-N'-(substituted)urea Analogs

A general method for the synthesis of chlorophenylurea analogs involves the reaction of a substituted amine with 4-chlorophenyl isocyanate.

Scheme 1: General Synthesis of Chlorophenylurea Analogs

Materials:

-

Substituted amine

-

4-chlorophenyl isocyanate

-

Chloroform (CHCl3)

Procedure:

-

Dissolve the substituted amine in chloroform.

-

Add 4-chlorophenyl isocyanate to the solution.

-